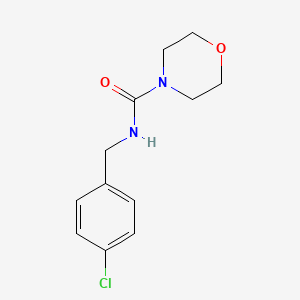![molecular formula C16H19N3S B5637113 1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B5637113.png)
1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry due to their unique structural properties. The presence of a thiophene ring in this compound adds to its versatility, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the reaction of isatoic anhydride with thiophene-2-carboxaldehyde in the presence of a base to form the intermediate benzodiazole derivative. This intermediate is then reacted with tert-butylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of nitro groups can produce the corresponding amines.
Scientific Research Applications
1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets. The benzodiazole core can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The thiophene ring may also contribute to the compound’s bioactivity by interacting with enzymes and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE: shares similarities with other benzodiazole derivatives such as:
Uniqueness
The unique combination of the tert-butyl group and the thiophene ring in this compound enhances its stability and bioactivity compared to similar compounds. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
1-tert-butyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-16(2,3)19-11-18-14-9-12(6-7-15(14)19)17-10-13-5-4-8-20-13/h4-9,11,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSJXRCQVHNQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,4S)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5637036.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5637040.png)

![n-(2-methylbenzo[d]thiazol-6-yl)-4-nitrobenzamide](/img/structure/B5637062.png)
![3-{1-[(2,4-dimethoxyphenyl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5637075.png)

![4,6-dimethyl-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine](/img/structure/B5637087.png)

![1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5637103.png)
![5-butyryl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5637107.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one](/img/structure/B5637119.png)
acetic acid](/img/structure/B5637122.png)
![N-butyl-N-methyl-3-[[1-(1,2,4-triazol-1-yl)propan-2-ylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5637130.png)
![2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B5637134.png)
